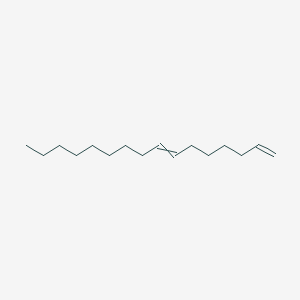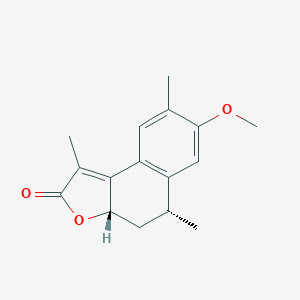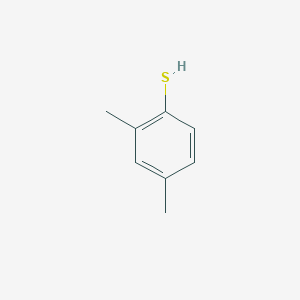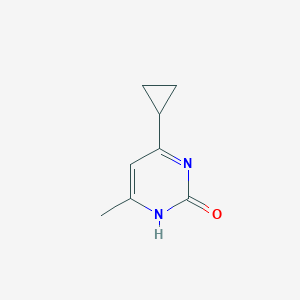
6-Cyclopropyl-4-methylpyrimidine-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-4-methylpyrimidine-2-ol is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid with a molecular formula of C8H9N2O and a molecular weight of 151.17 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-4-methylpyrimidine-2-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in disease pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-Cyclopropyl-4-methylpyrimidine-2-ol exhibits various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have an effect on certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Cyclopropyl-4-methylpyrimidine-2-ol is that it is relatively easy to synthesize and can be obtained in high yields. It also exhibits good stability and can be stored for long periods. One of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research and development of 6-Cyclopropyl-4-methylpyrimidine-2-ol. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential as a tool compound for the study of disease pathways and drug discovery. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-4-methylpyrimidine-2-ol can be achieved through different methods. One of the most common methods is the reaction between 4-methyl-6-nitropyrimidine and cyclopropylamine in the presence of a reducing agent. Another method involves the reaction between 4-methyl-6-chloropyrimidine and cyclopropylamine in the presence of a base.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-4-methylpyrimidine-2-ol has shown potential applications in scientific research, particularly in the field of drug discovery. It has been identified as a potential lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Propiedades
Número CAS |
121553-48-8 |
|---|---|
Nombre del producto |
6-Cyclopropyl-4-methylpyrimidine-2-ol |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-cyclopropyl-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(6-2-3-6)10-8(11)9-5/h4,6H,2-3H2,1H3,(H,9,10,11) |
Clave InChI |
QODMYONMGSMOCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)C2CC2 |
SMILES canónico |
CC1=CC(=NC(=O)N1)C2CC2 |
Sinónimos |
2(1H)-Pyrimidinone, 4-cyclopropyl-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






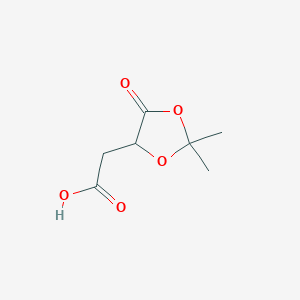
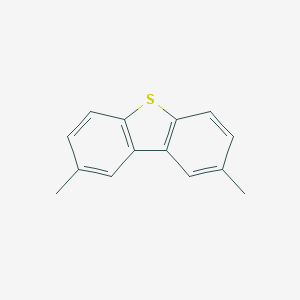
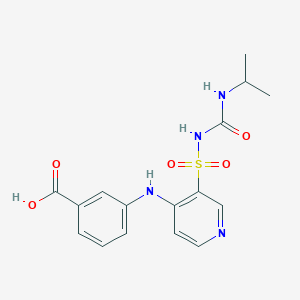
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

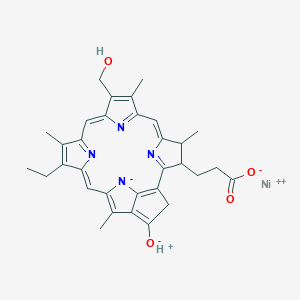
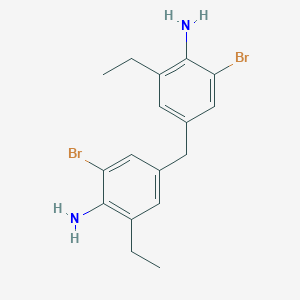
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
